Salicylidène mandelhydrazone

Vue d'ensemble

Description

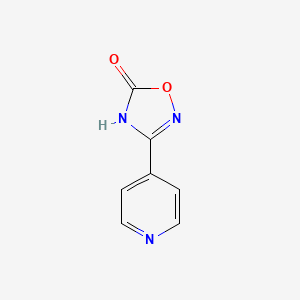

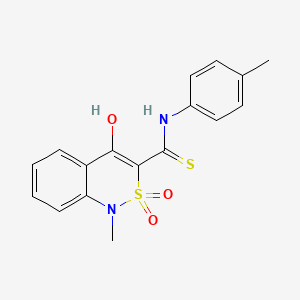

Salicylidene mandelhydrazone is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a mono-isotopic mass of 270.100433 Da . It is also known by other names such as 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide .

Synthesis Analysis

The synthesis of Salicylidene mandelhydrazone involves two synthesis methods . The reaction occurs in ethanol at 78 degrees Celsius for 0.6 hours . The yield of the product is approximately 90% . Another method involves the combination of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .

Molecular Structure Analysis

Salicylidene mandelhydrazone contains a total of 35 bonds; 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

Salicylidene-based receptors, including Salicylidene mandelhydrazone, have been observed to undergo hydrolysis of imine (–N CH–) bonds in the presence of quaternary ammonium salts of halides and oxo-anions . The rate of hydrolysis is enhanced significantly in the presence of an anion .

Physical and Chemical Properties Analysis

Salicylidene mandelhydrazone has a density of 1.2±0.1 g/cm3, a molar refractivity of 75.2±0.5 cm3, and a molar volume of 218.4±7.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 82 Å2, and its polarizability is 29.8±0.5 10-24 cm3 .

Applications De Recherche Scientifique

Récepteurs d'anions

La salicylidène mandelhydrazone est utilisée dans le développement de capteurs d'anions colorimétriques et fluorimétriques . Ces capteurs sont capables de détecter les anions, ions chargés négativement, dans une solution. Le composé subit une hydrolyse des liaisons imine en présence de sels d'ammonium quaternaires d'halogénures et d'oxo-anions .

Activité antibactérienne

Les dérivés d'hydrazone de la this compound ont montré une activité antibactérienne prometteuse . Ils ont été testés contre Staphylococcus aureus, Bacillus subtilus et Escherichia coli, démontrant des activités antibactériennes appréciables .

Potentiel cytotoxique

Ces dérivés d'hydrazone présentent également un potentiel cytotoxique . Ils ont été testés pour leur cytotoxicité en utilisant un test de létalité d'artémias, qui mesure la concentration létale (CL50). Les résultats ont montré une activité cytotoxique significative, suggérant des applications potentielles dans la thérapie antitumorale contre diverses cellules cancéreuses humaines .

Synthèse des quinazolines

La this compound est utilisée dans la synthèse des quinazolines . Les quinazolines sont une classe de composés organiques ayant une large gamme d'applications en chimie médicinale, notamment des activités anticancéreuses, antimicrobiennes et anti-inflammatoires.

Synthèse des bases de Schiff-hydrazone

Le composé est également utilisé dans la synthèse des bases de Schiff-hydrazone . Ces bases sont connues pour leurs divers avantages pharmacologiques et sont largement étudiées en raison de leur facilité de préparation .

Recherche sur les cellules souches neurales

En tant que NSC-87863, le composé est utilisé dans la recherche sur les cellules souches neurales . Il est impliqué dans l'évaluation de l'identité et de la santé des cellules souches neurales, contribuant au développement de modèles cellulaires physiologiquement pertinents pour les maladies neurodégénératives comme la maladie de Parkinson .

Modèles de maladies neurodégénératives

NSC-87863 est utilisé dans le développement de modèles cellulaires de maladies neurodégénératives ciblés pour la recherche sur la maladie de Parkinson . Ces modèles accélèrent la découverte des mécanismes de la maladie et des cibles médicamenteuses, et jouent un rôle crucial dans le criblage des stratégies cliniques et thérapeutiques .

Thérapie de l'accident vasculaire cérébral ischémique

La recherche suggère que la transplantation de NSC, impliquant NSC-87863, est une thérapie efficace pour l'accident vasculaire cérébral ischémique . Il fonctionne par le biais de multiples mécanismes, tels que la préservation de la barrière hémato-encéphalique, l'atténuation de la neuroinflammation, la neurogenèse et l'angiogenèse améliorées, et finalement la récupération neurologique fonctionnelle .

Orientations Futures

Salicylidene mandelhydrazone and other salicylidene-based compounds have been studied for anion sensing applications . They are known for colorimetric detection of fluoride (F−) in aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN) . Future research could focus on further understanding the mechanism of action of these compounds and exploring their potential applications.

Mécanisme D'action

Target of Action

Salicylidene mandelhydrazone, also known as NSC-87863, is a compound that has been reported to target several bacterial proteins . These proteins are involved in the function of the type three secretion system (T3SS), a conserved protein injection organelle that is central to the virulence of many Gram-negative pathogens .

Mode of Action

The mode of action of salicylidene mandelhydrazone is believed to result from a synergistic effect arising from a perturbation of the function of several conserved proteins . This perturbation blocks the function of the T3SS, thereby inhibiting the virulence of the pathogens .

Biochemical Pathways

It is known that the compound interferes with the t3ss, a key component in the virulence mechanisms of many gram-negative bacteria . By blocking the T3SS, salicylidene mandelhydrazone disrupts the ability of these bacteria to inject effector proteins into host cells, thereby inhibiting their pathogenicity .

Result of Action

The primary result of the action of salicylidene mandelhydrazone is the inhibition of the T3SS in Gram-negative bacteria . This leads to a decrease in the virulence of these pathogens, as they are unable to effectively inject effector proteins into host cells .

Analyse Biochimique

Biochemical Properties

Salicylidene mandelhydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where salicylidene mandelhydrazone acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, salicylidene mandelhydrazone has been shown to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase (SOD), enhancing its antioxidant properties .

Cellular Effects

Salicylidene mandelhydrazone exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This effect is mediated through the modulation of cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, salicylidene mandelhydrazone influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of salicylidene mandelhydrazone involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between salicylidene mandelhydrazone and the amino acid residues in the active site of COX-2. Additionally, salicylidene mandelhydrazone can chelate metal ions, which is essential for its antioxidant activity. This chelation disrupts the metal-dependent catalytic activity of enzymes involved in oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylidene mandelhydrazone have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that salicylidene mandelhydrazone maintains its biological activity, including its anti-inflammatory and antioxidant properties, even after prolonged exposure to cellular environments .

Dosage Effects in Animal Models

The effects of salicylidene mandelhydrazone vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of salicylidene mandelhydrazone in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

Salicylidene mandelhydrazone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The metabolic products of salicylidene mandelhydrazone are further processed through conjugation reactions, leading to their excretion. Additionally, salicylidene mandelhydrazone affects metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing metabolite levels .

Transport and Distribution

Within cells and tissues, salicylidene mandelhydrazone is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells. Once inside the cells, salicylidene mandelhydrazone can bind to intracellular proteins, affecting its localization and accumulation. This binding is crucial for its biological activity, as it ensures the compound reaches its target sites .

Subcellular Localization

Salicylidene mandelhydrazone exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it influences gene expression by binding to transcription factors. The subcellular localization of salicylidene mandelhydrazone is regulated by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .

Propriétés

IUPAC Name |

2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXROBPWNTYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918185 | |

| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93733-59-6 | |

| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)